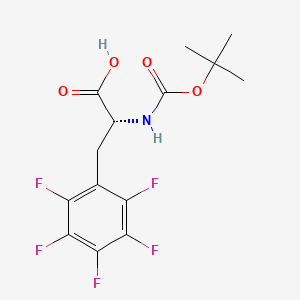![molecular formula C13H19F2NO3 B2380304 Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate CAS No. 2309779-98-2](/img/structure/B2380304.png)
Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(1,1-difluoro-6-azaspiro[25]octan-6-yl)-4-oxobutanoate is a synthetic organic compound characterized by its unique spirocyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate typically involves the reaction of 1,1-difluoro-6-azaspiro[2.5]octane with ethyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in an anhydrous solvent such as acetonitrile, with the presence of a base like diisopropylethylamine (DIEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as chromatography.
化学反应分析
Types of Reactions
Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, which can be facilitated by various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.
科学研究应用
Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets are still under investigation, but its effects are believed to be mediated through interactions with the central nervous system.
相似化合物的比较
Similar Compounds
- 1,1-Difluoro-6-azaspiro[2.5]octane hydrochloride
- 1,1-Difluoro-5-azaspiro[2.5]octane hydrochloride
- N-(3-Chlorobenzyl)-6-azaspiro[2.5]octane-1-carboxamide hydrochloride
- Isoindolin-2-yl (6-azaspiro[2.5]octan-1-yl)methanone hydrochloride
Uniqueness
Ethyl 4-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate is unique due to its specific ethyl ester and oxobutanoate functional groups, which confer distinct chemical properties and potential biological activities compared to other similar spirocyclic compounds.
属性
IUPAC Name |
ethyl 4-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-4-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO3/c1-2-19-11(18)4-3-10(17)16-7-5-12(6-8-16)9-13(12,14)15/h2-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLCABIQRLWNBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC2(CC1)CC2(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
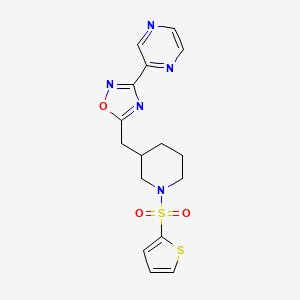
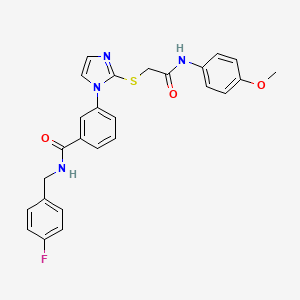
![2-((4-chlorobenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2380223.png)
![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-fluorophenyl)urea](/img/structure/B2380224.png)
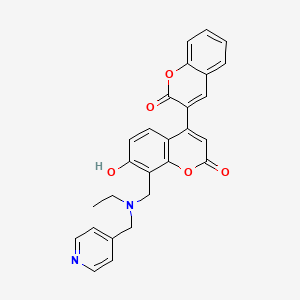
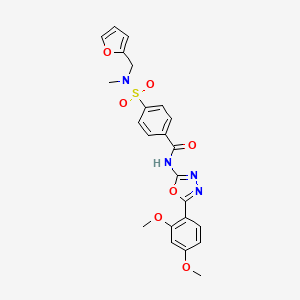
![1-[5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]propan-1-one](/img/structure/B2380233.png)
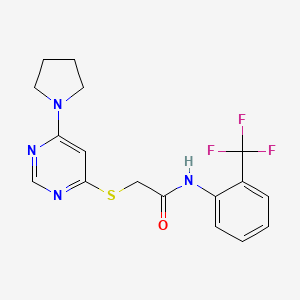
![1,3-dimethyl-2,4-dioxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2380235.png)
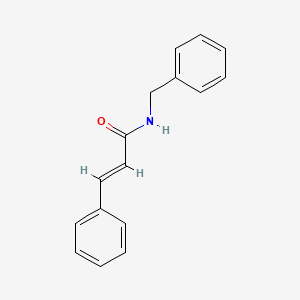
![7-[(E)-but-2-enyl]-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione](/img/structure/B2380240.png)
![Benzo[d][1,3]dioxol-5-yl(2-phenylmorpholino)methanone](/img/structure/B2380241.png)
![[cis-3-Methoxycyclobutyl]methanamine hydrochloride](/img/structure/B2380242.png)
